2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide
Description
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is functionalized with various substituents that may enhance its properties.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-7-12-23(13-8-20)29-17-22-15-21-9-14-25(34-3)16-26(21)31(28(22)33)18-27(32)30-24-10-5-19(2)6-11-24/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJATNHHMQWXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Functionalization: The quinoline core is then functionalized with various substituents through reactions such as alkylation, acylation, and amination.
Final Coupling: The final step involves coupling the functionalized quinoline with 4-methylphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under mild conditions.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, and the substituents may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with a related structure.
Uniqueness
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is unique due to its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a novel derivative of quinoline, characterized by its complex structure and potential biological activities. Its unique combination of functional groups suggests a promising profile for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula for this compound is . The structure includes:
- A quinoline core
- An ethylphenyl group
- A methoxy group
- An acetamide moiety
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it is hypothesized that the compound could inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this derivative have shown significant anticancer properties. For example, studies on phenoxazine derivatives reveal their ability to inhibit cell proliferation in cancer cell lines through mechanisms that do not involve DNA intercalation but rather affect cell cycle progression .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated varying degrees of effectiveness against different bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest that structural modifications can enhance antimicrobial activity compared to conventional antibiotics .
Anti-inflammatory Effects
Preliminary studies indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. Compounds with similar structures have been documented to reduce inflammation in various models, suggesting this compound may exhibit similar properties.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related derivatives:
| Compound | Structure | Activity |
|---|---|---|
| N-benzyl-2-(3-{[(4-methylphenyl)amino]methyl}-7-methoxy-2-oxoquinolin-1-yl)acetamide | Methyl group instead of ethyl group | Varying anticancer activity |
| N-benzyl-2-(3-{[(4-phenyl)amino]methyl}-7-hydroxyquinolin-1-yl)acetamide | Hydroxy group instead of methoxy group | Enhanced solubility and different biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
